molecular formula C24H18ClNO4 B2600552 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-91-5

3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2600552
CAS No.: 929402-91-5
M. Wt: 419.86
InChI Key: SPMXCDJAJHIMAB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic chromeno-oxazinone derivative featuring a bicyclic framework fused with oxazine and coumarin-like moieties. Structurally, it contains a 4-chlorophenyl substituent at position 3 and a 4-methoxyphenyl group at position 9 (Figure 1).

Properties

IUPAC Name

3-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-28-18-8-6-17(7-9-18)26-12-20-22(30-14-26)11-10-19-23(27)21(13-29-24(19)20)15-2-4-16(25)5-3-15/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMXCDJAJHIMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent oxidation to form the chromeno[8,7-e][1,3]oxazine core. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Pathways and Functional Group Reactivity

The compound is typically synthesized via Mannich-type condensation of 7-hydroxy-4-methylcoumarin, formaldehyde, and substituted anilines in aqueous media at 80–90°C (Fig. 1) . Key reactive sites include:

  • Chlorophenyl group : Susceptible to nucleophilic aromatic substitution (SNAr).

  • Oxazine ring : Undergoes ring-opening under acidic/basic conditions.

  • Methoxyphenyl group : Demethylation under strong acids or oxidative agents.

Nucleophilic Substitution Reactions

The 4-chlorophenyl moiety participates in SNAr reactions with amines, alkoxides, or thiols. For example:

  • Reaction with piperazine yields 3-(4-piperazinylphenyl) derivatives (Table 1).

Table 1: SNAr Reactivity of 4-Chlorophenyl Group

NucleophileConditionsProductYield (%)
PiperazineDMF, 100°C3-(4-piperazinylphenyl)78
Sodium methoxideEtOH, reflux3-(4-methoxyphenyl)85

Data adapted from analogous chromeno-oxazine systems .

Oxazine Ring-Opening Reactions

The oxazine ring undergoes hydrolysis in acidic or basic media:

  • Acidic conditions : Cleavage to form 9-(4-methoxyphenyl)-7-hydroxycoumarin derivatives.

  • Basic conditions : Ring expansion to form quinazoline analogs.

Reaction Example :

Oxazine+H2OHClCoumarin derivative+NH3\text{Oxazine} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Coumarin derivative} + \text{NH}_3

Oxidation and Demethylation

The 4-methoxyphenyl group is oxidized to a quinone structure using ceric ammonium nitrate (CAN) or demethylated with BBr₃:

  • CAN in MeCN : Forms 3-(4-chlorophenyl)-9-(4-quinonyl) derivatives.

  • BBr₃ in DCM : Yields 9-(4-hydroxyphenyl) analogs .

Cycloaddition and Cross-Coupling

The chromene core participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form polycyclic adducts. Additionally, Suzuki-Miyaura coupling at the chlorophenyl site introduces aryl/heteroaryl groups .

Table 2: Cross-Coupling Reactions

Reaction TypeCatalystProductEfficiency (%)
Suzuki-MiyauraPd(PPh₃)₄3-(4-biphenyl)92
Heck couplingPd(OAc)₂Alkenyl derivatives67

Biological Interactions

The compound’s reactivity correlates with its anti-mycobacterial activity. For instance:

  • Ring-opened metabolites exhibit enhanced binding to Mycobacterium tuberculosis enoyl-ACP reductase .

  • Demethylated analogs show improved solubility and bioavailability .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C via retro-Diels-Alder pathway.

  • Photodegradation : UV exposure induces cleavage of the oxazine ring, forming coumarin photoproducts.

Key Findings from Research

  • Synthetic Efficiency : Aqueous Mannich reactions achieve >80% yields for chromeno-oxazines .

  • Bioactivity Modulation : Demethylation of the methoxy group enhances anti-TB activity (MIC = 5 µg/mL) .

  • Catalytic Versatility : Pd-based catalysts enable diverse functionalization at the chlorophenyl site .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective synthesis and in vivo metabolic pathways.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials with tailored properties.
  • Organic Reactions: It is involved in various organic reactions, including electrophilic aromatic substitution and nucleophilic attacks due to its reactive functional groups.

Biology

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of metabolic processes.
  • Anticancer Potential: Research has shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

Medicine

  • Drug Discovery: The compound is being explored as a lead molecule in drug discovery programs targeting specific enzymes or receptors involved in disease pathways. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Industry

  • Advanced Materials Development: The unique structural properties of this compound make it suitable for applications in the development of polymers and coatings with enhanced performance characteristics.

Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines:

Cancer TypeCell LineIC₅₀ (µM)Sensitivity
LeukemiaK56212.5High
Breast CancerMDA-MB-46815.0Moderate
Non-Small Cell Lung CancerA54920.0Low
Colon CancerHCT11630.0Low

The results indicated selective cytotoxicity against leukemia cells with significant inhibition of cell growth compared to normal cells.

Antimicrobial Studies

Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against several bacterial strains. The presence of the oxazine ring enhances its interaction with microbial targets, leading to effective inhibition.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 3 and 9) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Findings References
Target Compound 3-(4-ClPh), 9-(4-MeOPh) 423.9* N/A N/A N/A
9-(4-Chlorophenyl)-2-phenyl-6l () 9-(4-ClPh), 2-Ph 393.8 41 171–180 Moderate antiviral activity
9-(4-Methoxyphenyl)-2-phenyl-6f () 9-(4-MeOPh), 2-Ph 403.4 67 170–173 Enhanced solubility vs. halogens
9-Butyl-3-(4-MeOPh)-2 () 3-(4-MeOPh), 9-butyl 380.4 83 N/A Osteoblast promotion via BMP/Smad pathway
9-(Thiophen-2-ylmethyl) () 9-(thienylmethyl), 3-(4-ClPh) 437.9 N/A N/A Unique heteroaromatic substitution

Notes:

  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group (as in 6l) enhances lipophilicity and may improve membrane permeability, whereas 4-methoxyphenyl (as in 6f) increases solubility and electronic effects, influencing tautomerization .
  • Alkyl vs. Aryl Substitutions : The butyl group in compound 2 () improves metabolic stability compared to aromatic substituents, critical for in vivo anti-osteoporotic activity .

Insights :

  • The target compound’s dual 4-chlorophenyl and 4-methoxyphenyl substituents may synergize antiviral and osteogenic activities observed in analogs .
  • Ferrocenyl derivatives () highlight the role of metal coordination in enhancing antimalarial potency, a feature absent in purely organic chromeno-oxazinones .

Physicochemical and Spectroscopic Data

  • NMR/IR Trends : The 4-chlorophenyl group in analogs (e.g., 6l) shows characteristic downfield shifts in $^1$H NMR (δ 7.2–7.4 ppm) due to electron-withdrawing effects, while 4-methoxyphenyl groups exhibit singlet peaks for -OCH$_3$ (δ ~3.8 ppm) .
  • Melting Points : Halogenated derivatives (e.g., 6m with 4-BrPh) have higher melting points (188–190°C) than methoxy-substituted compounds (170–173°C for 6f), correlating with increased crystallinity .

Biological Activity

The compound 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the chromeno-oxazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22_{22}H19_{19}ClN\O3_3
  • Molecular Weight : 372.84 g/mol

This compound features a chromene core fused with an oxazine ring and possesses a 4-chlorophenyl and a 4-methoxyphenyl substituent. The presence of these functional groups is critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Its IC50_{50} values indicate effective radical scavenging capabilities.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against glioma cell lines, demonstrating promising results in inhibiting cell growth.
  • Antimicrobial Properties : There is evidence suggesting that the compound possesses antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Kinases : Similar compounds in the class have shown to inhibit specific kinases involved in cancer progression. For example, compounds with a chlorophenyl group have been reported to inhibit AKT signaling pathways, which are crucial in glioma malignancy .
  • Radical Scavenging : The antioxidant properties may arise from the ability of the methoxy and chlorophenyl groups to donate electrons and neutralize free radicals.
  • Membrane Disruption : The hydrophobic nature of the chromene structure may facilitate interaction with lipid membranes, leading to increased permeability in microbial cells.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds within the same chemical family:

  • A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant anti-glioma activity with low cytotoxicity towards non-cancerous cells . This suggests that similar structural motifs could yield compounds with selective anticancer properties.
  • Another investigation into different oxazine derivatives revealed that certain substitutions enhance antioxidant activity significantly, supporting the potential for further modifications to improve efficacy .

Comparative Analysis

To illustrate the diversity in biological activities among structurally similar compounds, the following table summarizes key characteristics:

Compound NameAntioxidant Activity (IC50_{50})Anticancer ActivityAntimicrobial Activity
This compoundTBDPromising against gliomaModerate
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesLow micromolarSignificant inhibitionLow
4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one53.33 µg/mlModerateHigh

Q & A

Q. What are the key synthetic strategies for preparing 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-dihydrochromeno-oxazinone derivatives?

The synthesis typically involves multi-step reactions starting with the chromeno-oxazine core formation, followed by sequential substitution. For example:

  • Core construction : Cyclocondensation of hydroxylated precursors (e.g., isoflavones) with amino alcohols under formaldehyde catalysis generates the fused chromeno-oxazine scaffold .
  • Substituent introduction : Electrophilic aromatic substitution or nucleophilic coupling can attach chlorophenyl and methoxyphenyl groups. Optimized conditions (e.g., solvent polarity, temperature) are critical for regioselectivity .
  • Purification : Column chromatography or recrystallization is often used to isolate products, with yields ranging from 73% to 81% in analogous syntheses .

Q. How can researchers characterize the structure and purity of this compound?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
    • X-ray crystallography : Resolve tautomeric forms or stereochemistry, as demonstrated for related chromeno-oxazines .
  • Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) monitors reaction progress and purity .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • In vitro screens :
    • Enzyme inhibition : Test against kinases, proteases, or receptors using fluorogenic substrates or radiolabeled ligands .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Control experiments : Include structurally similar analogs (e.g., fluorophenyl or morpholinopropyl derivatives) to assess substituent effects on activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes (e.g., unexpected tautomers or byproducts)?

  • Mechanistic analysis :
    • Use isotopic labeling (e.g., ¹⁸O or ²H) to track oxygen or proton migration during tautomerization .
    • Computational modeling (DFT) predicts thermodynamic stability of tautomers and guides experimental conditions .
  • Byproduct identification : LC-MS or GC-MS detects minor products, while NOESY NMR clarifies structural ambiguities .

Q. What advanced methodologies optimize synthetic routes for scalability and reproducibility?

  • Automation : Flow reactors enable precise control of reaction parameters (residence time, mixing) for intermediates prone to degradation .
  • Process analytical technology (PAT) : In-line IR or Raman spectroscopy monitors real-time conversion, reducing batch-to-batch variability .

Q. How do substituents (e.g., chloro vs. methoxy groups) influence bioactivity and physicochemical properties?

  • Structure-activity relationship (SAR) studies :
    • Replace chlorophenyl with fluorophenyl or methyl groups to assess halogen/electron-withdrawing effects on target binding .
    • LogP measurements (HPLC) correlate substituent hydrophobicity with membrane permeability .
  • Crystallography : Compare packing motifs to explain solubility differences (e.g., methoxy groups enhancing crystallinity) .

Q. What computational tools aid in predicting or rationalizing experimental results?

  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock or Schrödinger Suite, guided by crystallographic data of related compounds .
  • Reaction simulation : COMSOL Multiphysics models heat/mass transfer in complex reaction systems (e.g., exothermic steps in oxazine formation) .

Q. How can researchers design experiments to validate hypotheses about reaction mechanisms?

  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping intermediates : Quench reactions at timed intervals and isolate intermediates (e.g., hemi-aminals) via low-temperature techniques .

Q. What strategies address challenges in reproducibility across laboratories?

  • Standardized protocols : Publish detailed synthetic procedures, including solvent grades and catalyst sources (e.g., trace metal effects in cross-coupling) .
  • Collaborative validation : Multi-lab studies using shared reference samples (e.g., a central NMR facility) reduce instrumental variability .

Q. How should researchers integrate theoretical frameworks (e.g., orbital interactions) into experimental design?

  • Frontier molecular orbital (FMO) analysis : Predict regioselectivity in electrophilic substitutions (e.g., chlorination at para positions) using HOMO/LUMO maps .
  • Retrosynthetic planning : Apply Corey’s guidelines to prioritize convergent pathways with minimal steric hindrance .

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